6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline
Description
6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline is a heterocyclic compound featuring a phenanthroline core fused with a 1,3-dioxolane ring system. The molecule is substituted at the 6-position with a 4-methoxyphenyl group and at the 2-position with two methyl groups. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry and materials science. The methoxyphenyl substituent enhances π-conjugation and electron-donating capacity, while the dioxolane ring introduces rigidity and stability .
Properties
Molecular Formula |
C22H18N2O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C22H18N2O3/c1-22(2)26-20-15-5-4-12-23-18(15)19-16(21(20)27-22)10-11-17(24-19)13-6-8-14(25-3)9-7-13/h4-12H,1-3H3 |
InChI Key |
VSAAMBARHYSXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C3=C(C4=C2C=CC=N4)N=C(C=C3)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline typically involves multi-step organic reactions. One common method starts with the preparation of the phenanthroline core, followed by the introduction of the methoxyphenyl group and the dioxolo ring. Key steps include:
Formation of the Phenanthroline Core: This can be achieved through cyclization reactions involving suitable precursors such as ortho-diamines and diketones.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Formation of the Dioxolo Ring: This can be accomplished through cyclization reactions involving diols and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthroline derivatives.
Scientific Research Applications
6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can form coordination complexes with metal ions, which can catalyze various biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The compound’s structural analogues differ in substituent type, position, and fused ring systems. Key comparisons include:
Key Findings:
- Electronic Effects: The methoxyphenyl group in the target compound enhances electron density compared to electron-withdrawing groups (e.g., NO₂ in p-NPIP or Cl in 6,9-dichloro-dmdophen ). This increases metal-to-ligand charge transfer (MLCT) efficiency in photophysical applications.
- Steric Effects : The dioxolane ring in the target compound imposes greater rigidity than imidazole-fused analogues (e.g., p-MOPIP), reducing conformational flexibility and improving thermal stability in metal-organic frameworks .
Photophysical and Catalytic Properties
Substituents critically impact photophysical behavior and catalytic efficiency:
Key Insights:
- Electron-donating groups (e.g., OMe in the target compound) red-shift absorption spectra compared to electron-withdrawing groups (e.g., CN in p-CPIP ).
Biological Activity
6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline is a complex organic compound notable for its unique structural features and potential biological activities. The compound integrates a methoxy-substituted phenyl group with a dioxole moiety fused to a phenanthroline core, which enhances its solubility and reactivity. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure
The chemical formula of this compound can be represented as follows:
Structural Features
- Methoxy Group : Enhances lipophilicity and biological interaction.
- Dioxole Moiety : Contributes to the compound's ability to chelate metal ions.
- Phenanthroline Core : Known for its coordination chemistry and biological activity.
Anticancer Properties
Research indicates that derivatives of phenanthroline exhibit significant anticancer activities. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms:
- Metal Chelation : The ability to chelate metal ions is crucial for inhibiting metalloproteins or enzymes that require metal cofactors. This action can disrupt essential metabolic pathways in cancer cells.
- Cytotoxicity : In studies involving various human cancer cell lines, compounds similar to this compound have shown cytotoxic effects at low micromolar concentrations .
Case Study: Anticancer Activity
A systematic study on oxovanadium(IV) complexes containing phenanthroline derivatives demonstrated that compounds with dimethyl substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts. This suggests that structural modifications significantly influence the anticancer efficacy of phenanthroline-based compounds .
Antimicrobial Properties
The antimicrobial potential of this compound has also been highlighted in various studies:
- Broad-Spectrum Activity : Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism may involve disrupting microbial metal ion homeostasis or inhibiting enzyme activity critical for microbial survival.
Comparative Analysis of Antimicrobial Activity
| Compound Name | Structure | Unique Features | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Methoxy-substituted; dioxole fused | Effective against multiple pathogens |
| 4-Methoxy-1,10-phenanthroline | Structure | Lacks dioxole; different electronic properties | Moderate activity |
| 3,4-Dimethyl-1,10-phenanthroline | Structure | No dioxole ring; used primarily as a chelating agent | Limited antimicrobial properties |
The biological activities of this compound can be attributed to several mechanisms:
- Chelation of Metal Ions : Disruption of metal-dependent enzymatic processes in both cancerous and microbial cells.
- Induction of Apoptosis : Through interference with cellular signaling pathways involved in cell survival.
- Inhibition of DNA Synthesis : Potentially by forming complexes with DNA or interfering with DNA-repair mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
